Pyrrolidine, 2-((2,4-dichlorophenyl)imino)-1-methyl-
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Overview
Description
Pyrrolidine, 2-((2,4-dichlorophenyl)imino)-1-methyl- is a compound that belongs to the class of pyrrolidines, which are five-membered nitrogen-containing heterocycles
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pyrrolidine, 2-((2,4-dichlorophenyl)imino)-1-methyl- typically involves the reaction of 2,4-dichloroaniline with a suitable pyrrolidine derivative under specific conditions. One common method involves the use of a condensation reaction where 2,4-dichloroaniline is reacted with 1-methylpyrrolidine in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2). The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
In an industrial setting, the production of pyrrolidine, 2-((2,4-dichlorophenyl)imino)-1-methyl- can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Pyrrolidine, 2-((2,4-dichlorophenyl)imino)-1-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding N-oxides.
Reduction: Reduction of the imine group can be achieved using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), leading to the formation of secondary amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Amines, thiols
Major Products Formed
Oxidation: N-oxides
Reduction: Secondary amines
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Pyrrolidine, 2-((2,4-dichlorophenyl)imino)-1-methyl- has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored for its potential as a pharmacophore in drug design, particularly in the development of new therapeutic agents.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of pyrrolidine, 2-((2,4-dichlorophenyl)imino)-1-methyl- involves its interaction with specific molecular targets and pathways. The compound is known to interact with enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties. Additionally, its interaction with specific receptors in the body can lead to therapeutic effects, making it a potential candidate for drug development .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine derivatives: Compounds such as 1-methylpyrrolidine, 2,4-dichlorophenylpyrrolidine
Other heterocycles: Piperidine, morpholine
Uniqueness
Pyrrolidine, 2-((2,4-dichlorophenyl)imino)-1-methyl- is unique due to the presence of both the pyrrolidine ring and the 2,4-dichlorophenyl group, which confer specific chemical and biological properties. This combination makes it distinct from other pyrrolidine derivatives and heterocycles, providing unique opportunities for its application in various fields .
Properties
CAS No. |
27050-35-7 |
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Molecular Formula |
C11H12Cl2N2 |
Molecular Weight |
243.13 g/mol |
IUPAC Name |
N-(2,4-dichlorophenyl)-1-methylpyrrolidin-2-imine |
InChI |
InChI=1S/C11H12Cl2N2/c1-15-6-2-3-11(15)14-10-5-4-8(12)7-9(10)13/h4-5,7H,2-3,6H2,1H3 |
InChI Key |
LUMCYRIZVCIYDU-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCCC1=NC2=C(C=C(C=C2)Cl)Cl |
Origin of Product |
United States |
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